Dichloro(DPPE)digold(I)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

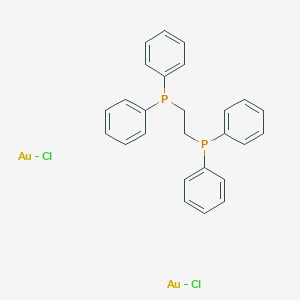

Dichloro(DPPE)digold(I) is a complex with the molecular formula C26H24Au2Cl2P2 . It is part of the gold series of catalysts . Its IUPAC name is chlorogold;2-diphenylphosphanylethyl (diphenyl)phosphane .

Synthesis Analysis

The synthesis of Dichloro(DPPE)digold(I) can be achieved from CHLOROCARBONYL GOLD (I) and 1,2-Bis(diphenylphosphino)ethane . More details about the synthesis process can be found in the relevant papers .

Molecular Structure Analysis

The molecular weight of Dichloro(DPPE)digold(I) is 863.259g/mol . The structure of the complex is influenced by the diphosphine ligands. For instance, complexes with diphosphine ligands containing an odd number of methylene groups preferred structures with Au−Au interactions in the solid state and in solution .

Chemical Reactions Analysis

Dichloro(DPPE)digold(I) is known to act as a catalyst for selective diboration of alkenes via base-assisted heterolytic cleavage .

Physical And Chemical Properties Analysis

Dichloro(DPPE)digold(I) is a solid substance . It has a melting point of 286-289 °C . The exact mass of the complex is 862.006g/mol .

Scientific Research Applications

Synthesis and Structural Studies

Dichloro(DPPE)digold(I) serves as a fundamental precursor in the synthesis of complex organometallic compounds. For instance, it has been utilized in the formation of cationic digold frames with free carboxylic acid pendants, showcasing its versatility in constructing metal-organic frameworks (MOFs) and potential metalloligands for further chemical transformations (Teo et al., 2009). Moreover, it plays a crucial role in the proton-controlled formation and interconversion of multinuclear complexes, as evidenced by its application in generating Au(I)2Ni(II) trinuclear and Au(I)4Ni(II)3 heptanuclear complexes (Igawa et al., 2014). These examples highlight its importance in the creation of intricate molecular architectures with potential applications in catalysis, molecular recognition, and as building blocks for larger supramolecular assemblies.

Luminescence and Material Science

The study of dichloro(DPPE)digold(I) derivatives extends to luminescence properties, where its complexes have been investigated for potential use in luminescent materials. The synthesis, structures, and luminescence properties of interconvertible Au(I)2Zn(II) and Au(I)3Zn(II) complexes reveal the influence of intramolecular aurophilic interactions on emission quantum efficiencies (Hashimoto et al., 2013). These findings underscore the potential application of such complexes in the development of new luminescent materials, which could be used in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices.

Mechanism of Action

Target of Action

Dichloro(DPPE)digold(I) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactant molecules in these reactions. The role of Dichloro(DPPE)digold(I) is to lower the activation energy of the reaction and increase the rate of the reaction .

Mode of Action

As a catalyst, Dichloro(DPPE)digold(I) interacts with the reactant molecules to form an intermediate complex. This complex then breaks down to form the products of the reaction and regenerates the catalyst . The exact nature of these interactions and changes depends on the specific reaction being catalyzed.

Biochemical Pathways

Dichloro(DPPE)digold(I) is involved in the catalysis of selective diboration of alkenes via base-assisted heterolytic cleavage . The downstream effects of these reactions can vary widely depending on the specific reactants and products involved.

Result of Action

The molecular and cellular effects of Dichloro(DPPE)digold(I)'s action are the formation of the products of the catalyzed reaction . These products can have various effects depending on their nature and the context in which the reaction occurs.

Action Environment

The action, efficacy, and stability of Dichloro(DPPE)digold(I) can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the concentration of the reactants, and the presence of other substances that can interact with Dichloro(DPPE)digold(I) .

Future Directions

The future directions of Dichloro(DPPE)digold(I) research could involve further exploration of its catalytic activity and the effects of different ligands on its molecular structure . As it is primarily used for research purposes , advancements in this field could lead to new applications in the synthesis of polymers and organic compounds .

properties

IUPAC Name |

chlorogold;2-diphenylphosphanylethyl(diphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P2.2Au.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h1-20H,21-22H2;;;2*1H/q;2*+1;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRCUTQUNKAXBM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Au2Cl2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504776 |

Source

|

| Record name | Chlorogold--(ethane-1,2-diyl)bis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18024-34-5 |

Source

|

| Record name | Chlorogold--(ethane-1,2-diyl)bis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)

![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)

![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)